molecular formula C17H15F2NO B4621128 2,6-difluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

2,6-difluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

Cat. No.: B4621128
M. Wt: 287.30 g/mol
InChI Key: RTBTVVRFQSFENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, also known as DNTB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DNTB is a selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic effects in the treatment of addiction and other psychiatric disorders.

Scientific Research Applications

Environmental Monitoring and Occupational Exposure

Research has indicated that compounds similar to 2,6-difluoro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, particularly PAHs like naphthalene, are significant in environmental and occupational health studies. Naphthalene and its metabolites have been used as biomarkers for exposure to toxic compounds in various environments, reflecting the potential research applications of related compounds in assessing environmental pollution and occupational hazards. Studies demonstrate the use of naphthalene metabolites in urine as indicators for exposure to jet fuel (JP-8), suggesting applications in biomonitoring for individuals in high-exposure occupations (Egeghy et al., 2003).

Toxicology and Health Impact Assessment

Investigations into the toxicology of PAHs, including naphthalene derivatives, provide a basis for exploring the health impacts of related compounds. For instance, exposure to naphthalene has been associated with respiratory diseases and dermatitis in occupational settings, suggesting that this compound could have similar implications for human health that warrant further research. Such studies can inform safety guidelines and risk assessments for chemical exposure in various industries (Baur et al., 2001), (Yokota et al., 2002).

Environmental Health and Pollution Studies

Research on naphthalene and its derivatives extends to environmental health, where these compounds serve as markers for pollution and potential risks to public health. The presence of naphthalene in the environment, as well as its impact on air quality and potential carcinogenicity, underscores the importance of studying related compounds for environmental monitoring and public health interventions. This area of research can guide policies and practices aimed at reducing exposure to hazardous compounds and mitigating their health effects (Ranjbar et al., 2015).

Properties

IUPAC Name

2,6-difluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-13-8-4-9-14(19)16(13)17(21)20-15-10-3-6-11-5-1-2-7-12(11)15/h1-2,4-5,7-9,15H,3,6,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBTVVRFQSFENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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